Hierarchical Quantification of NRTI-Induced Mitochondrial DNA Synthesis Inhibition in Human Cells
The propensity of NRTIs to induce mitochondrial dysfunction is a major factor in their clinical utility and research application. A direct head-to-head comparison in human hepatoblastoma (HepG2), skeletal muscle, and renal proximal tubule epithelial cells established a clear potency hierarchy for the inhibition of mitochondrial DNA (mtDNA) synthesis [1]. Didanosine (ddI) exhibited intermediate mitochondrial toxicity, being less toxic than zalcitabine (ddC) but more toxic than stavudine (d4T), zidovudine (AZT), lamivudine (3TC), abacavir, and tenofovir [1]. This ranking was confirmed by independent kinetic studies with purified human DNA polymerase gamma, the enzyme responsible for mtDNA replication [2]. This places didanosine in a distinct toxicological tier that is not shared by many other commonly used NRTIs.
| Evidence Dimension | Inhibition of mitochondrial DNA (mtDNA) synthesis |
|---|---|
| Target Compound Data | Potency rank: 2 (second highest toxicity) |
| Comparator Or Baseline | Zalcitabine (ddC, rank 1, highest) > Didanosine (ddI, rank 2) > Stavudine (d4T, rank 3) > Zidovudine (AZT, rank 4) > Lamivudine (3TC) = Abacavir = Tenofovir (rank 5, lowest) |
| Quantified Difference | Didanosine is significantly more toxic to mitochondria than zidovudine, lamivudine, abacavir, and tenofovir, but less toxic than zalcitabine. |
| Conditions | Human HepG2, skeletal muscle cells, and renal proximal tubule epithelial cells treated with NRTIs for up to 3 weeks [1]; purified human DNA polymerase gamma enzyme kinetics [2]. |
Why This Matters
This precise ranking is essential for researchers designing experiments on NRTI-associated toxicity, as didanosine provides a potent and reliable positive control for inducing mitochondrial dysfunction, distinct from the more extreme toxicity of zalcitabine or the milder effects of other NRTIs.
- [1] Birkus G, Hitchcock MJ, Cihlar T. Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors. Antimicrob Agents Chemother. 2002 Mar;46(3):716-23. doi: 10.1128/AAC.46.3.716-723.2002. PMID: 11850253. View Source
- [2] Johnson AA, Ray AS, Hanes J, Suo Z, Colacino JM, Anderson KS, Johnson KA. Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase. J Biol Chem. 2001 Nov 2;276(44):40847-57. doi: 10.1074/jbc.M106743200. PMID: 11526116. View Source
